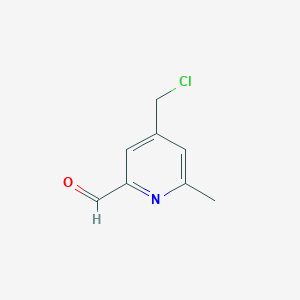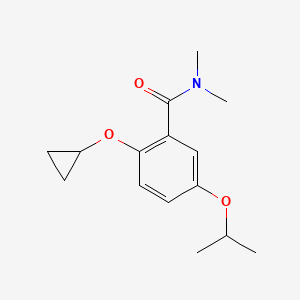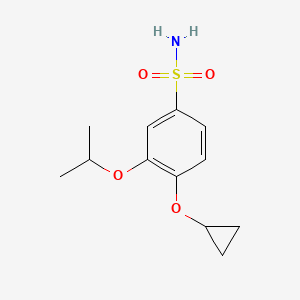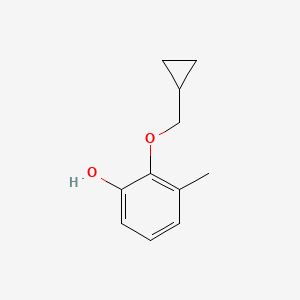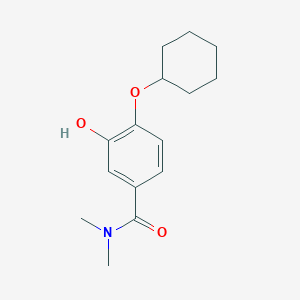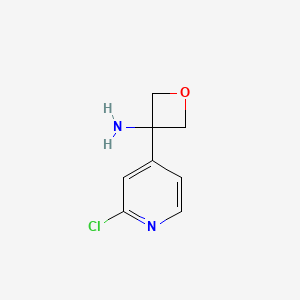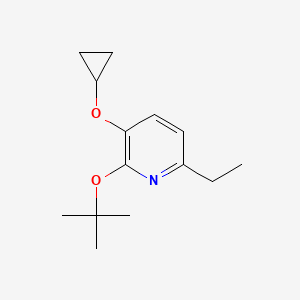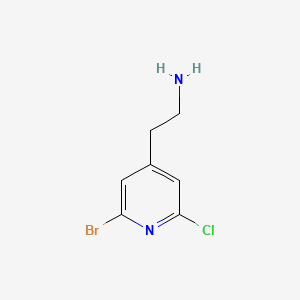
2-Chloro-4-cyclopropoxy-5-ethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fourth position, and an ethyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropoxy-5-ethylpyridine typically involves the chlorination of 4-cyclopropoxy-5-ethylpyridine. One common method is the reaction of 4-cyclopropoxy-5-ethylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{4-Cyclopropoxy-5-ethylpyridine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of 2-amino-4-cyclopropoxy-5-ethylpyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound amine.
Aplicaciones Científicas De Investigación
2-Chloro-4-cyclopropoxy-5-ethylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-cyclopropoxy-5-ethylpyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopropoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
- 2-Chloro-4-cyclopropoxy-3-ethylpyridine
- 5-Chloro-4-cyclopropoxy-2-ethylpyridine
- 2-Chloro-4-cyclopropoxy-5-iodopyridine
Comparison: Compared to its analogs, 2-Chloro-4-cyclopropoxy-5-ethylpyridine exhibits unique reactivity due to the specific positioning of its substituents. The presence of the ethyl group at the fifth position, in particular, influences its chemical behavior and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-6-12-10(11)5-9(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
Clave InChI |
LVVDULGUCXAUQF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C=C1OC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


